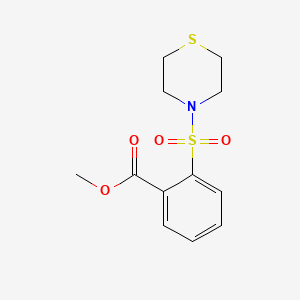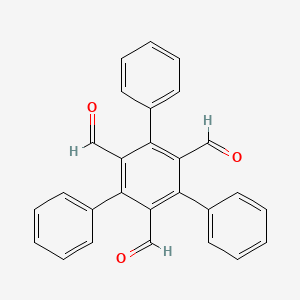![molecular formula C3H6O2Si B12614523 1,4-Dioxa-3-silaspiro[2.3]hexane CAS No. 918402-96-7](/img/structure/B12614523.png)
1,4-Dioxa-3-silaspiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-3-silaspiro[2.3]hexane is a heterocyclic compound with the molecular formula C3H6O2Si. This compound is characterized by a spirocyclic structure, where a silicon atom is incorporated into the ring system, making it a unique member of the spiro compounds family . The presence of both oxygen and silicon atoms in its structure imparts distinct chemical properties that are of interest in various scientific fields.
Preparation Methods
The synthesis of 1,4-Dioxa-3-silaspiro[2.3]hexane typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst. This reaction is promoted by visible-light-induced photosensitization, which allows for the rapid construction of the spirocyclic framework under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this photochemical protocol, ensuring that the reaction parameters are controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
1,4-Dioxa-3-silaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the silicon atom can be targeted by nucleophiles.
Addition: The compound can participate in addition reactions, particularly with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the modification of the spirocyclic structure, leading to derivatives with varied functional groups.
Scientific Research Applications
1,4-Dioxa-3-silaspiro[2.3]hexane has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs that target specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1,4-Dioxa-3-silaspiro[2.3]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The silicon atom in the spirocyclic structure can form stable bonds with various functional groups, facilitating the compound’s binding to specific sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
1,4-Dioxa-3-silaspiro[2.3]hexane can be compared with other spirocyclic compounds such as:
1,4-Dioxane: A heterocyclic organic compound classified as an ether, often used as a solvent.
1,3-Dioxane: Another ether with a different ring structure, used in various chemical applications.
1,3-Dithiane: A sulfur-containing spirocyclic compound with distinct reactivity and applications.
The uniqueness of this compound lies in the incorporation of silicon into its structure, which imparts different chemical properties compared to its oxygen or sulfur analogs. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in science and industry.
Properties
CAS No. |
918402-96-7 |
|---|---|
Molecular Formula |
C3H6O2Si |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
1,6-dioxa-3-silaspiro[2.3]hexane |
InChI |
InChI=1S/C3H6O2Si/c1-2-6(4-1)3-5-6/h1-3H2 |
InChI Key |
TYLCUEOAOMCZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Si]2(O1)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12614445.png)
![6-{[([1,1'-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12614448.png)





![7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-](/img/structure/B12614484.png)
![4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12614486.png)
![6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol](/img/structure/B12614492.png)

![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)

![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)
